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Compound of Interest

Compound Name: Bis(trichlorosilyl)methane

Cat. No.: B1586081

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane (CIsSiCH2SiCls), also known as 1,1,1,3,3,3-hexachloro-1,3-
disilapropane, is a highly reactive organosilicon compound that serves as a versatile coupling
agent and surface modifier.[1][2] Its bifunctional nature, characterized by two trichlorosilyl (-
SiCls) groups linked by a methylene bridge, allows it to form robust chemical bonds with both
inorganic and organic materials. This unique structure enables the enhancement of interfacial
adhesion, improvement of mechanical properties in composites, and the functionalization of
surfaces for a variety of specialized applications.[1][3]

The high reactivity of the silicon-chlorine (Si-Cl) bonds is central to the functionality of
bis(trichlorosilyl)methane. These bonds are highly susceptible to hydrolysis, reacting readily
with water or surface hydroxyl groups to form silanol (-SiOH) intermediates.[3] These silanols
can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds with
inorganic substrates or crosslink with each other to create a durable, networked interface.[3]
This ability to form a strong, covalent bridge between different materials makes it an invaluable
tool in materials science, particularly in the development of advanced composites, coatings,
and functionalized surfaces.[1]

Key Applications
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Bis(trichlorosilyl)methane is utilized in a range of applications where the interface between
materials is critical to performance:

» Adhesion Promotion: It significantly improves the adhesion of polymers to inorganic
substrates such as glass, silica, and metal oxides. This is crucial in the manufacturing of
composite materials, coatings, and adhesives.[1]

o Composite Materials: As a coupling agent, it enhances the dispersion of inorganic fillers
(e.g., silica, alumina) within a polymer matrix, leading to improved mechanical properties
such as tensile strength and hardness.

o Surface Modification: It can be used to alter the surface properties of materials, such as
rendering them hydrophobic or creating a reactive surface for further functionalization.[1]

e Precursor for Thin Films: In techniques like Atomic Layer Deposition (ALD),
bis(trichlorosilyl)methane is used as a precursor for depositing thin films of silicon
carbonitride (SiCN) and silicon oxycarbonitride (SICON), which have applications in
microelectronics.

Physicochemical Properties

A summary of the key physicochemical properties of bis(trichlorosilyl)methane is provided in
the table below.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1586081?utm_src=pdf-body
https://www.spectroscopyeurope.com/article/quantitative-surface-chemical-microscopy-x-ray-photoelectron-spectroscopy
https://www.spectroscopyeurope.com/article/quantitative-surface-chemical-microscopy-x-ray-photoelectron-spectroscopy
https://www.benchchem.com/product/b1586081?utm_src=pdf-body
https://www.benchchem.com/product/b1586081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Property Value

CAS Number 4142-85-2
Molecular Formula CH2zCleSi2
Molecular Weight 282.92 g/mol
Appearance Colorless liquid
Boiling Point 179-180 °C

Density 1.545 g/mL at 25 °C
Refractive Index n20/D 1.468

_ o Reacts rapidly with moisture, water, protic
Hydrolytic Sensitivity ent
solvents

Signaling Pathways and Mechanisms of Action

The primary mechanism by which bis(trichlorosilyl)methane functions as a coupling agent is
through a two-step hydrolysis and condensation process. This process creates a durable
chemical bridge between an inorganic substrate and an organic polymer matrix.
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Hydrolysis Step
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Mechanism of action for bis(trichlorosilyl)methane as a coupling agent.

Experimental Protocols

The following are detailed protocols for the application of bis(trichlorosilyl)methane as a
coupling agent for surface modification and composite fabrication.

Protocol 1: Surface Modification of Glass or Silicon
Substrates

This protocol details the procedure for creating a functionalized surface on glass or silicon
substrates to improve adhesion.

Materials:

» Bis(trichlorosilyl)methane
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e Anhydrous toluene (or other anhydrous, aprotic solvent)
e Glass or silicon substrates

e Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) -
EXTREME CAUTION

e Deionized water

e Nitrogen gas

e Sonicator

e Oven

Procedure:

e Substrate Cleaning:

o Submerse the glass or silicon substrates in a beaker containing Piranha solution for 30
minutes to clean and hydroxylate the surface. Safety Note: Piranha solution is extremely
corrosive and reactive. Handle with extreme care in a fume hood with appropriate
personal protective equipment (PPE).

o Rinse the substrates thoroughly with deionized water.
o Sonicate the substrates in deionized water for 15 minutes.

o Dry the substrates in an oven at 120 °C for at least 1 hour and then cool to room
temperature in a desiccator.

 Silanization Solution Preparation:

o In a glovebox or under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of
bis(trichlorosilyl)methane in anhydrous toluene. The exact concentration may need to
be optimized for the specific application.

e Surface Treatment:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1586081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

o Immerse the cleaned and dried substrates in the silanization solution for 1-2 hours at room
temperature. The reaction vessel should be sealed to prevent exposure to atmospheric
moisture.

o For a more robust coating, the reaction can be carried out at an elevated temperature
(e.g., 60 °C).

e Rinsing and Curing:

o Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous
toluene to remove any unreacted silane.

o Dry the coated substrates under a stream of nitrogen gas.

o Cure the substrates in an oven at 120 °C for 1 hour to promote the formation of a stable
siloxane network.

o Characterization (Optional):

o The effectiveness of the surface modification can be assessed by measuring the water
contact angle. A successful hydrophobic modification will result in a significant increase in
the contact angle.

o X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of the
silane layer on the substrate surface.

Clean Substrate > »| Prepare Silanization » | Immerse Substrate > > Characterize Surface >
W[Plranha Solution) IRITEE 62 [l [olutlon (Anhydrous) [ in Solution Rlnse “ane [Contact Angle, XPS) @

Click to download full resolution via product page

Workflow for surface modification with bis(trichlorosilyl)methane.

Protocol 2: Fabrication of a Polymer Composite with
Surface-Treated Fillers
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This protocol describes the incorporation of bis(trichlorosilyl)methane-treated silica
nanoparticles into an epoxy resin matrix to enhance mechanical properties.

Materials:

¢ Silica nanoparticles

o Bis(trichlorosilyl)methane
e Anhydrous toluene

e Epoxy resin and hardener

e Sonicator

e Centrifuge

e Vacuum oven

e Mechanical stirrer
Procedure:

o Filler Surface Treatment:

[¢]

Dry the silica nanoparticles in a vacuum oven at 150 °C for 24 hours to remove adsorbed
water.

o Disperse the dried silica nanopatrticles in anhydrous toluene using a sonicator.

o Add bis(trichlorosilyl)methane to the dispersion (typically 1-5% by weight of the filler)
and stir the mixture under a nitrogen atmosphere for 4-6 hours at room temperature.

o Separate the treated nanoparticles by centrifugation and wash them several times with
anhydrous toluene to remove excess silane.

o Dry the surface-treated silica nanopatrticles in a vacuum oven at 80 °C overnight.

o Composite Fabrication:
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o Disperse the desired amount of surface-treated silica nanoparticles into the epoxy resin
using a high-shear mechanical stirrer or a three-roll mill until a homogeneous dispersion is
achieved.

o Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

o Add the stoichiometric amount of hardener to the epoxy-nanoparticle mixture and mix
thoroughly.

o Pour the mixture into a mold and cure according to the manufacturer's instructions for the
epoxy system.

e Mechanical Testing (Optional):

o The resulting composite material can be subjected to mechanical tests such as tensile
testing or three-point bending tests to quantify the improvement in mechanical properties
compared to a composite with untreated fillers.

Data Presentation

While specific quantitative data for bis(trichlorosilyl)methane is not extensively available in
peer-reviewed literature, the following tables provide an example of how to structure the data
that would be collected from the experimental protocols described above.

Table 1: Effect of Surface Treatment on Water Contact Angle

Substrate Treatment Water Contact Angle (°)
Glass Slide Untreated <10

Glass Slide Bis(trichlorosilyl)methane Expected > 90

Silicon Wafer Untreated ~30-40

Silicon Wafer Bis(trichlorosilyl)ymethane Expected > 90

Table 2: Mechanical Properties of Epoxy-Silica Nanocomposites
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Composite Formulation

Tensile Strength (MPa)

Young's Modulus (GPa)

Neat Epoxy

Baseline Value

Baseline Value

Epoxy + 1 wt% Untreated

Silica

Value

Value

Epoxy + 1 wt%
Bis(trichlorosilyl)methane-

Treated Silica

Expected Increase

Expected Increase

Troubleshooting

o Low Contact Angle after Surface Modification: This may be due to incomplete cleaning of the

substrate, exposure to moisture during the silanization process, or insufficient curing. Ensure

all steps are performed under anhydrous conditions and that the substrate is thoroughly

cleaned and dried.

e Agglomeration of Fillers in Composite: This can occur if the surface treatment of the fillers is

not uniform or if the dispersion in the polymer matrix is inadequate. Optimize the silane

concentration and the dispersion method (e.g., sonication time, stirring speed).

« Inconsistent Mechanical Properties: This can result from non-uniform dispersion of the fillers

or incomplete curing of the polymer matrix. Ensure thorough mixing and adherence to the

recommended curing schedule.

Conclusion

Bis(trichlorosilyl)methane is a potent coupling agent that can significantly enhance the

interfacial properties of materials. Its high reactivity necessitates careful handling in anhydrous

conditions, but the resulting improvements in adhesion and mechanical strength make it a

valuable tool for researchers and professionals in materials science and drug development.

The provided protocols offer a starting point for the application of this versatile molecule, and

further optimization may be required to achieve the desired performance for specific

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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